4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine
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Overview
Description
4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine typically involves the reaction of 4-(1-Methylpiperidin-4-yl)aniline with appropriate reagents under controlled conditions. One common method involves the cyclization of the aniline derivative with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)aniline
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-Methyl-4-piperidone
Uniqueness
4-(1-Methylpiperidin-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine is unique due to its benzoxazine ring fused with a piperidine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Properties
CAS No. |
823191-53-3 |
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Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)-2,3-dihydro-1,4-benzoxazin-6-amine |
InChI |
InChI=1S/C14H21N3O/c1-16-6-4-12(5-7-16)17-8-9-18-14-3-2-11(15)10-13(14)17/h2-3,10,12H,4-9,15H2,1H3 |
InChI Key |
UMTIFVVEOWDQRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCOC3=C2C=C(C=C3)N |
Origin of Product |
United States |
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